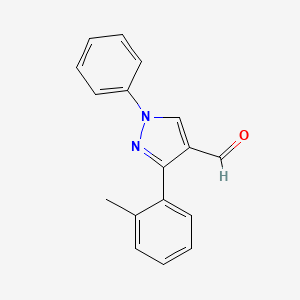
3-(2-甲基苯基)-1-苯基-1H-吡唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a phenyl group at position 1, a 2-methylphenyl group at position 3, and an aldehyde group at position 4 of the pyrazole ring
科学研究应用
3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the synthesis of materials with specific electronic and optical properties, making it valuable in material science and nanotechnology.
作用机制
Target of action
Phenyl and pyrazole derivatives can interact with a variety of biological targets. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of action
The interaction of phenyl and pyrazole derivatives with their targets can lead to a variety of effects, such as inhibition or activation of the target, which can result in changes in cellular processes .
Biochemical pathways
Phenyl and pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some phenyl derivatives have been found to inhibit enzymes involved in the synthesis of prostaglandins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenyl and pyrazole derivatives can vary widely depending on their specific structures. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
Result of action
The molecular and cellular effects of phenyl and pyrazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of phenyl and pyrazole derivatives .
生化分析
Biochemical Properties
3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . The interaction between 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and COX-2 is characterized by the binding of the compound to the active site of the enzyme, leading to the inhibition of its catalytic activity. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde on various types of cells and cellular processes are diverse. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the expression of genes involved in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines. Moreover, 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde may alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules, such as enzymes and receptors . For example, the binding of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde to COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of inflammatory mediators. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde on metabolic flux and metabolite levels are important considerations for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde within tissues is also affected by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an important determinant of its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, it may be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones derived from 2-methylacetophenone and benzaldehyde. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction mixture is heated to promote cyclization, leading to the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
化学反应分析
Types of Reactions
3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and 2-methylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
相似化合物的比较
Similar Compounds
3-(2-Methylphenyl)-2-selenoxo-2,3-dihydroquinazolin-4(1H)-one: This compound shares the 2-methylphenyl group but has a different heterocyclic core and functional groups.
1-(3-(2-Methylphenyl)-4-oxo-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides: These compounds also contain the 2-methylphenyl group and are used in antimicrobial research.
Uniqueness
3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-(2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)17-14(12-20)11-19(18-17)15-8-3-2-4-9-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSFJJSFVBYKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
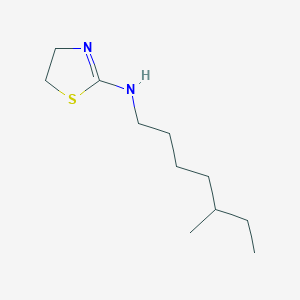
![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)
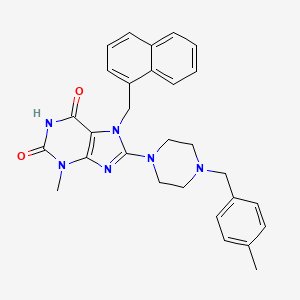

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)
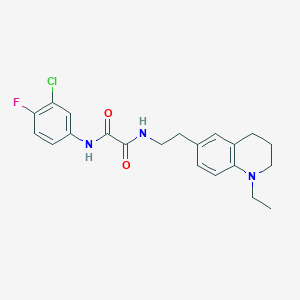
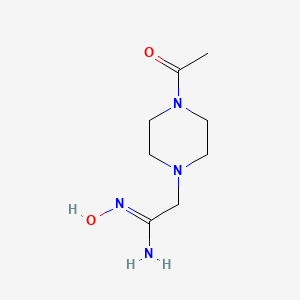
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)
![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)
![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)
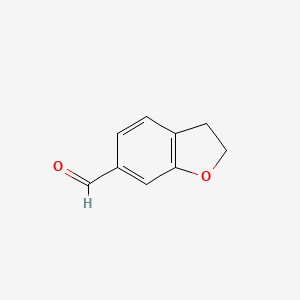
![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2578974.png)
![2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2578975.png)
